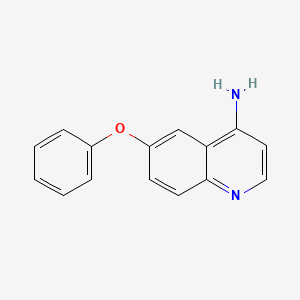

6-Phenoxyquinolin-4-amine

Description

6-Phenoxyquinolin-4-amine is a quinoline derivative characterized by a phenoxy substituent at the 6-position and an amine group at the 4-position of the quinoline core.

Properties

IUPAC Name |

6-phenoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMINKHDYIRALSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Pd-catalyzed Buchwald–Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base . Another method involves the intramolecular Houben–Hoesch reaction, which is a cyclization reaction of o-alkynoylanilines .

Industrial Production Methods: Industrial production of 6-Phenoxyquinolin-4-amine may utilize large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Phenoxyquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Phenoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The quinoline core structure allows it to intercalate with DNA, disrupting essential biological processes. Additionally, the phenoxy and amino groups enhance its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Phenoxyquinolin-4-amine with key analogs based on substituents, molecular weight, and key physicochemical properties:

Key Observations :

- Substituent Effects: Phenoxy vs. Methoxy: The phenoxy group in 6-Phenoxyquinolin-4-amine contributes to higher lipophilicity compared to methoxy-substituted analogs (e.g., 6-Methoxy-2-methylquinolin-4-amine), which may influence membrane permeability . Halogenation: Bromo or chloro substituents (e.g., in and ) enhance electrophilicity and binding to hydrophobic enzyme pockets, critical for kinase inhibition . Bulkier Groups: Compounds like GSK583 () incorporate tert-butylsulfonyl groups, which improve selectivity for RIP2 kinase via steric and electronic interactions.

Key Observations :

Key Observations :

- RIP2 Kinase Inhibition: GSK583’s tert-butylsulfonyl group is critical for sub-nanomolar inhibition, outperforming simpler analogs .

- Antibacterial Activity : Methoxy and halogen substituents () correlate with enhanced Gram-negative bacterial membrane penetration.

Biological Activity

6-Phenoxyquinolin-4-amine is a member of the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

6-Phenoxyquinolin-4-amine features a quinoline core with a phenoxy group at the 6-position and an amino group at the 4-position. The presence of these functional groups significantly influences its biological activity.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of quinoline, including 6-phenoxyquinolin-4-amine, exhibit strong anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and activation of apoptotic pathways.

2. Antimicrobial Activity

Quinoline derivatives are recognized for their antimicrobial effects. 6-Phenoxyquinolin-4-amine has been evaluated against several bacterial strains, demonstrating significant inhibitory activity.

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activities of 6-phenoxyquinolin-4-amine are attributed to its interaction with specific biological targets:

- Cell Cycle Regulation : Induces G2/M phase arrest in cancer cells.

- Apoptotic Pathways : Activates caspase cascades leading to programmed cell death.

- Microbial Inhibition : Interferes with bacterial cell wall synthesis and function.

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines (e.g., HL-60, Hep3B), 6-phenoxyquinolin-4-amine derivatives exhibited IC50 values below 1 μM without affecting normal human cells (IC50 > 50 μM). The compound was shown to disrupt microtubule assembly and induce apoptosis through intrinsic and extrinsic pathways .

Case Study 2: Antimicrobial Activity

An in vivo study assessed the efficacy of 6-phenoxyquinolin-4-amine in a mouse model infected with C. difficile. Mice treated with the compound showed a 20% increase in survival and a 32% reduction in diarrhea compared to controls over five days .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.